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molecular formula C15H12N4O4 B8535318 3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56620-42-9

3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8535318
M. Wt: 312.28 g/mol
InChI Key: VJTBVMOHKWVORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984415

Procedure details

To a solution of 5.7 g of 2-(m-nitroanilino)nicotinic acid ethyl ester and 50 ml of dry tetrahydrofuran was added 1.1 g of sodium amide and the solution was stirred for one hour. To this was added dropwise under cooling 2.9 g of ethyl isocyanate and this mixture was reacted at 60°C for 10 hours. After the reaction was complete, the solvent was distilled off from the mixture, and to the residue obtained was added water to precipitate a crude product. This product was collected by filtration and recrystallized from methanol to give 3.4 g of 1-(m-nitrophenyl)-3-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as colorless needles, melting at 210°-211°C.
Name
2-(m-nitroanilino)nicotinic acid ethyl ester
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1)C.O1CCCC1.[NH2-].[Na+].[CH2:29]([N:31]=[C:32]=[O:33])[CH3:30]>O>[N+:18]([C:14]1[CH:13]=[C:12]([N:11]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4](=[O:21])[N:31]([CH2:29][CH3:30])[C:32]2=[O:33])[CH:17]=[CH:16][CH:15]=1)([O-:20])=[O:19] |f:2.3|

Inputs

Step One
Name
2-(m-nitroanilino)nicotinic acid ethyl ester
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.1 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
CUSTOM
Type
CUSTOM
Details
this mixture was reacted at 60°C for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the mixture
CUSTOM
Type
CUSTOM
Details
to the residue obtained
CUSTOM
Type
CUSTOM
Details
to precipitate a crude product
FILTRATION
Type
FILTRATION
Details
This product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=C1N=CC=C2)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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